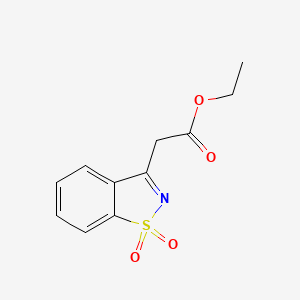![molecular formula C19H15NO5 B2465285 Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate CAS No. 890646-64-7](/img/structure/B2465285.png)
Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate, also known as MMOC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMOC belongs to the family of coumarin derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate is not fully understood. However, studies have suggested that Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate may exert its biological activities through the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate has also been found to inhibit the growth of cancer cells and induce apoptosis. In animal studies, Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate has been shown to reduce inflammation and pain in models of arthritis and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate in lab experiments is its diverse biological activities, which make it a promising compound for various applications. However, the limitations of using Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research and development of Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate. One possible direction is the synthesis of Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate and its derivatives to better understand their biological activities. Additionally, the potential applications of Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate in material science and agriculture warrant further exploration. Overall, Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate is a compound with great potential for various scientific research applications, and further studies are needed to fully exploit its properties.
Métodos De Síntesis
Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate can be synthesized through a multistep process involving the condensation of 3-acetylcoumarin with 5-amino-2-methylbenzoic acid, followed by the esterification of the resulting product with methyl chloroformate. The final product is obtained through recrystallization and purification.
Aplicaciones Científicas De Investigación
Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. In agriculture, Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate has been found to have pesticidal properties. In material science, Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate has been used as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-11-7-8-15(14(9-11)18(22)24-2)20-17(21)16-10-12-5-3-4-6-13(12)19(23)25-16/h3-10H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDNDVKLDAFVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)O2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methyl-2-[(1-oxoisochromen-3-yl)carbonylamino]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


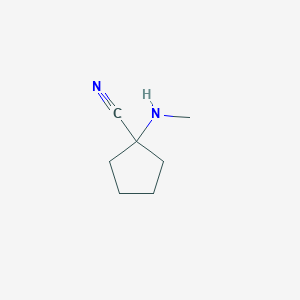
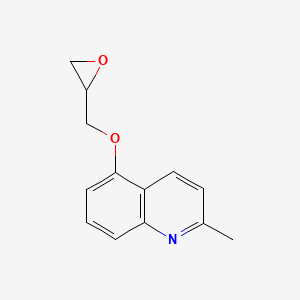
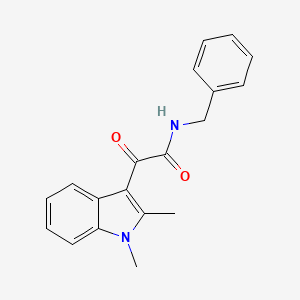
![1-[(6-Chloropyridin-3-yl)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2465209.png)
![7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B2465210.png)
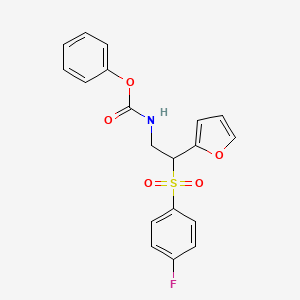
![methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2465212.png)
![3-(4-bromobenzyl)-1,7-dimethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2465216.png)
![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine](/img/structure/B2465217.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-naphthamide](/img/structure/B2465220.png)
![methyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2465223.png)
